molecular formula C6H13ClN2O B11918238 (S)-2-(Azetidin-2-yl)-N-methylacetamide hydrochloride

(S)-2-(Azetidin-2-yl)-N-methylacetamide hydrochloride

Cat. No.: B11918238
M. Wt: 164.63 g/mol
InChI Key: XWUMAWIIGQKIEE-JEDNCBNOSA-N
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Description

(S)-2-(Azetidin-2-yl)-N-methylacetamide hydrochloride is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained attention in medicinal chemistry due to their unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Azetidin-2-yl)-N-methylacetamide hydrochloride typically involves the following steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    N-Methylation: Introduction of the N-methyl group can be done using methylating agents such as methyl iodide or dimethyl sulfate.

    Acetamide Formation: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.

    Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Azetidin-2-yl)-N-methylacetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: Oxidative reactions can modify the azetidine ring or other functional groups.

    Reduction: Reduction reactions can be used to modify the compound’s functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-2-(Azetidin-2-yl)-N-methylacetamide hydrochloride depends on its specific biological target. It may interact with enzymes, receptors, or other molecular targets to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(Azetidin-2-yl)-N-methylacetamide: The free base form of the compound.

    ®-2-(Azetidin-2-yl)-N-methylacetamide hydrochloride: The enantiomer of the compound.

    Other Azetidine Derivatives: Compounds with similar azetidine rings but different substituents.

Uniqueness

(S)-2-(Azetidin-2-yl)-N-methylacetamide hydrochloride is unique due to its specific stereochemistry and functional groups, which may confer distinct biological activities and chemical reactivity compared to other azetidine derivatives.

Properties

Molecular Formula

C6H13ClN2O

Molecular Weight

164.63 g/mol

IUPAC Name

2-[(2S)-azetidin-2-yl]-N-methylacetamide;hydrochloride

InChI

InChI=1S/C6H12N2O.ClH/c1-7-6(9)4-5-2-3-8-5;/h5,8H,2-4H2,1H3,(H,7,9);1H/t5-;/m0./s1

InChI Key

XWUMAWIIGQKIEE-JEDNCBNOSA-N

Isomeric SMILES

CNC(=O)C[C@@H]1CCN1.Cl

Canonical SMILES

CNC(=O)CC1CCN1.Cl

Origin of Product

United States

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